Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate
Description
Molecular Structure and Physicochemical Properties
Molecular Formula and Weight
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate has the molecular formula C₁₇H₁₅BrO₂ , corresponding to a molecular weight of 331.21 g/mol . The formula accounts for:
- A biphenyl core (two benzene rings linked by a single bond).
- A bromine atom substituent on the para position of one phenyl group.
- An ethyl acrylate moiety (CH₂CH₃ ester group conjugated to a double bond).
Table 1: Molecular composition
| Component | Contribution to Formula |
|---|---|
| Biphenyl backbone | C₁₂H₁₀ |
| Bromine substituent | Br |
| Acrylate ester | C₃H₅O₂ |
Structural Features
The compound’s structure (Figure 1) exhibits three critical features:
- Biphenyl System : The two phenyl rings adopt a coplanar configuration due to π-π conjugation, with dihedral angles between rings typically <5° in similar compounds.
- Bromine Substituent : Positioned at the 4' position of the distal phenyl ring, bromine introduces steric and electronic effects, enhancing molecular polarity.
- Ethyl Acrylate Group : The (E)-configured α,β-unsaturated ester (C=C-O-COOCH₂CH₃) enables conjugation across the double bond, influencing UV-Vis absorption and reactivity.
Key Stereochemical Considerations:
Physicochemical Parameters
Experimental data reveal the following properties:
Table 2: Physicochemical properties
| Property | Value |
|---|---|
| Melting point | 107–109°C |
| Boiling point | Not reported (decomposes >300°C) |
| Density | 1.4±0.1 g/cm³ (estimated) |
| LogP (octanol-water) | 4.69 |
| Refractive index | 1.589 (predicted) |
Solubility Profile :
- High solubility in dichloromethane, dimethylformamide, and tetrahydrofuran.
- Low solubility in water (<0.1 mg/mL at 25°C).
Stability :
- Stable under inert atmospheres (N₂/Ar) at room temperature for >12 months.
- Susceptible to hydrolysis under acidic/basic conditions via ester cleavage.
Spectroscopic Signatures :
Properties
IUPAC Name |
ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO2/c1-2-20-17(19)12-5-13-3-6-14(7-4-13)15-8-10-16(18)11-9-15/h3-12H,2H2,1H3/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSZMNAOKDIORP-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Asymmetric Synthesis via Rhodium-Catalyzed Conjugate Addition
The rhodium-catalyzed asymmetric conjugate addition represents a high-yield route to access enantiomerically enriched intermediates. A modified procedure from Organic Syntheses (Source) employs bis(norbornadiene)rhodium(I) tetrafluoroborate [(Rh(NBD)₂BF₄)] and (R)-BINAP ligand to achieve stereocontrol.
Reaction Conditions and Mechanism
A mixture of (4-bromophenyl)boronic acid (125 mmol), Rh(NBD)₂BF₄ (1.25 mmol, 1 mol%), and (R)-BINAP (1.25 mmol, 1 mol%) in 1,4-dioxane (250 mL) is stirred under nitrogen. Water (38 mL) and triethylamine (125 mmol) are added, followed by ethyl (E)-but-2-enoate (150 mmol) at 30°C. The reaction proceeds via Rh-mediated oxidative addition, forming a rhodium-enolate intermediate that reacts with the boronic acid to yield (S)-ethyl 3-(4-bromophenyl)butanoate with 99% enantiomeric excess (ee) after 21 hours.
Key Parameters
- Temperature: 30°C
- Catalyst Loading: 1 mol%
- Solvent: 1,4-dioxane/water (9:1 v/v)
- Yield: 92% (after purification)
Table 1: Optimization of Rhodium-Catalyzed Conjugate Addition
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1 mol% | Maximizes turnover |
| Solvent Polarity | 1,4-dioxane/water | Enhances solubility |
| Reaction Time | 21 hours | Ensures completion |
Wittig Olefination for Double Bond Installation
The Wittig reaction remains a cornerstone for constructing α,β-unsaturated esters. A protocol adapted from The Royal Society of Chemistry (Source) utilizes stabilized ylides to form the (E)-configured double bond.
Synthetic Procedure
Triphenylphosphine (2.2 equiv) reacts with ethyl bromoacetate in dry THF under argon to generate the phosphonium ylide. 4-(4-Bromophenyl)benzaldehyde (1.0 equiv) is added dropwise at −78°C, and the mixture warms to room temperature over 12 hours. The (E)-alkene forms selectively due to ylide stability, yielding the target compound in 74% isolated yield.
Advantages
- Stereoselectivity: >95% (E)-isomer
- Functional Group Tolerance: Bromine substituents remain intact
Esterification of Carboxylic Acid Precursors
Esterification of 3-[4-(4-bromophenyl)phenyl]prop-2-enoic acid with ethanol under acidic or enzymatic conditions provides a late-stage route.
Acid-Catalyzed Esterification
The carboxylic acid (1.0 equiv), ethanol (5.0 equiv), and sulfuric acid (0.1 equiv) reflux in toluene for 8 hours. Water removal via Dean-Stark trap drives the equilibrium, achieving 85% conversion.
Biocatalytic Approach
Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of vinyl acetate with the acid in hexane at 45°C. This method avoids acidic conditions, preserving acid-sensitive groups, and affords 78% yield.
Table 2: Comparison of Esterification Methods
| Method | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ | 85 | 8 hours |
| Enzymatic | CAL-B | 78 | 24 hours |
Industrial-Scale Production via Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety. A tubular reactor (0.5 mm ID) operates at 100°C with a residence time of 10 minutes, combining the ylide and aldehyde streams. This method reduces side reactions and improves throughput to 1.2 kg/day.
Benefits
- Heat Transfer: Efficient temperature control prevents decomposition
- Scalability: Linear scale-up without yield loss
Characterization and Quality Control
Rigorous analytical methods ensure product integrity:
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate has been investigated for its potential therapeutic effects in various medical conditions:
- Antiviral Activity : Research indicates that derivatives of compounds similar to this compound exhibit promising antiviral properties. For instance, compounds based on 4-bromophenyl moieties have shown effectiveness against the H5N1 avian influenza virus, demonstrating their potential in developing antiviral medications .
- Anti-inflammatory Properties : Studies have highlighted the anti-inflammatory effects of related compounds. For example, modifications of phenolic structures have been shown to inhibit inflammatory pathways, suggesting that this compound could be a candidate for further research in treating inflammatory diseases .
Material Science
The compound's unique structural features make it suitable for applications in material science:
- Polymer Chemistry : this compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices could enhance the material's stability and functionality, making it useful in coatings and composites.
Case Study 1: Antiviral Efficacy
A study on derivatives of this compound demonstrated significant antiviral activity against the H5N1 virus. The synthesized compounds were evaluated for their efficacy using plaque reduction assays on Madin-Darby canine kidney cells, revealing promising results that warrant further investigation into their mechanisms of action and potential as antiviral agents .
Case Study 2: Anti-inflammatory Mechanisms
Research focusing on similar compounds has shown their ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. This suggests that this compound may play a role in mitigating conditions associated with chronic inflammation, such as arthritis and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate involves its interaction with molecular targets through its conjugated system and functional groups. The compound can participate in various chemical reactions, such as electrophilic addition and nucleophilic substitution, which allow it to modify biological molecules and pathways. The bromine atom in the phenyl ring also plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate and analogous propenoate esters:
Physicochemical Properties
- Melting Points and Solubility: Biphenyl derivatives typically exhibit higher melting points due to increased molecular symmetry and intermolecular interactions. For example, Ethyl (E)-3-(4-bromophenyl)acrylate has a melting point range of 85–87°C , while methyl (2E)-3-(4-nitrophenyl)prop-2-enoate (MW 207.19) is a solid at room temperature .
- Spectral Data :
Crystallographic Insights
- Syn-Periplanar Conformation: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°) . The biphenyl group in the target compound may introduce steric hindrance, altering torsion angles and crystal packing.
Biological Activity
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula C₁₇H₁₅BrO₂ and a molecular weight of 331.204 g/mol. The compound features a conjugated system with a double bond in the (E)-configuration, contributing to its reactivity and stability. Its structure is characterized by the presence of bromine, which enhances its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various synthesized compounds, it was found that derivatives of similar structures showed high activity against several bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways critical for bacterial survival.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Ethyl 4-bromophenylacetate | Escherichia coli | 64 µg/mL |
| 4-Bromophenyl 4-bromobenzoate | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in vitro experiments demonstrated that treatment with the compound resulted in significant cell death in various cancer cell lines, including breast and colon cancer cells .
Case Study: Apoptosis Induction in Cancer Cells
A recent study focused on the effects of this compound on MCF-7 breast cancer cells. The results indicated:
- Caspase Activation : Increased levels of activated caspases were observed post-treatment.
- Cell Viability : A reduction in cell viability was noted, with an IC50 value determined to be approximately 15 µM.
This suggests that the compound may serve as a lead for developing new anticancer agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom in its structure plays a crucial role in enhancing reactivity, facilitating electrophilic additions to nucleophiles such as cellular proteins or DNA. This interaction can lead to modifications that disrupt normal cellular functions, promoting apoptosis or inhibiting proliferation in cancer cells .
Comparison with Similar Compounds
This compound can be compared to other related compounds to highlight its unique properties:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Strong bromine influence |
| Ethyl 4-bromophenylacetate | Moderate | Limited | Lacks conjugated double bond |
| Phenylboronic pinacol esters | Limited | Moderate | Different functional groups |
Q & A
Q. What are the common synthetic routes for Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate, and what factors influence the choice of reaction conditions?
The synthesis typically involves base-catalyzed condensation reactions, such as the Claisen-Schmidt or Horner-Wadsworth-Emmons reactions. For example, sodium ethoxide (NaOEt) is used to deprotonate active methylene groups, enabling nucleophilic attack on carbonyl substrates . Solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and reaction time (12–72 hours) are critical for optimizing yield and stereoselectivity. Post-synthesis purification often employs silica gel chromatography or recrystallization, as seen in analogous compounds like methyl (2E)-3-[4-(2-ethynylphenyl)phenyl]prop-2-enoate .
Q. What key spectroscopic techniques are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and confirms the (E)-configuration via coupling constants (J = 12–16 Hz for trans alkenes). Infrared (IR) spectroscopy detects ester carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br signature) . X-ray crystallography provides definitive structural proof, as demonstrated in related bromophenyl derivatives .
Q. How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The electron-withdrawing bromine atom on the phenyl ring enhances electrophilic aromatic substitution (EAS) at the para position. Conversely, the ester group’s electron-withdrawing nature activates the α,β-unsaturated system toward nucleophilic additions (e.g., Michael additions). Comparative studies on trifluorobutenoate analogs show that halogenated aryl groups increase stability toward hydrolysis but reduce solubility in polar solvents .
Q. What purification methods are effective for isolating this compound?
Silica gel column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1 v/v) effectively separates stereoisomers. Recrystallization from ethanol or methanol is preferred for high-purity crystalline products, as reported for ethyl 4-(diethoxyphosphoryl)-2-butenoate . Purity is confirmed via HPLC with UV detection (λ = 254 nm) .
Q. How is the stereochemical integrity of the (E)-configured double bond maintained during synthesis?
Steric hindrance from bulky substituents (e.g., bromophenyl groups) favors the (E)-isomer during condensation. Kinetic control under mild conditions (e.g., low temperature) minimizes isomerization. NMR coupling constants and NOESY experiments validate configuration retention, as seen in structurally similar cinnamate esters .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure determination?
Discrepancies (e.g., disorder or twinning) are addressed using dual refinement strategies: SHELXL for small-molecule refinement and SHELXD for phase problem resolution . For ambiguous electron density, compare results with related structures (e.g., (2E)-3-(4-bromophenyl)-1-(2-methylquinolyl)prop-2-en-1-one ). Hydrogen bonding patterns are analyzed via graph set theory to validate packing motifs .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?
Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) models binding affinities to targets like cytochrome P450, leveraging crystallographic data from PubChem . Pharmacophore mapping aligns the bromophenyl and ester moieties with known inhibitors, as applied in phosphonate analogs .
Q. How can bioactivity assays be designed to evaluate the compound’s enzyme inhibition potential?
Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC₅₀ determination. Competitive inhibition is tested via Lineweaver-Burk plots. For example, ethyl caffeate derivatives are screened against COX-2 using recombinant enzymes . Structure-activity relationship (SAR) studies compare halogenated vs. non-halogenated analogs to isolate substituent effects .
Q. What strategies optimize stereochemical purity in large-scale synthesis?
Chiral auxiliaries (e.g., Evans oxazolidinones) enforce enantioselectivity during aldol reactions. Asymmetric catalysis with Ru or Rh complexes (e.g., Noyori hydrogenation) enhances ee (>95%). Monitor progress via chiral HPLC with amylose-based columns, as validated for ethyl ferulate derivatives .
Q. How do hydrogen bonding networks influence the compound’s crystal packing and stability?
Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) dimers or C(6) chains. For example, carbonyl-oxygen interactions with aromatic C-H donors stabilize layered packing in ethyl 4-(diethoxyphosphoryl)-2-butenoate . Thermal gravimetric analysis (TGA) correlates hydrogen bond density with melting point elevation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
